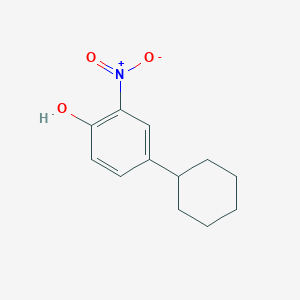
4-Cyclohexyl-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-2-nitrophenol is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Applications
Research indicates that 4-cyclohexyl-2-nitrophenol exhibits various biological activities, which suggest its potential utility in pharmaceuticals and agrochemicals. Some notable applications include:
- Antimicrobial Activity : Studies have shown that derivatives of nitrophenols exhibit broad-spectrum antimicrobial properties. The structural features of this compound may enhance its efficacy against various pathogens.
- Antioxidant Properties : Compounds within the nitrophenol class have been investigated for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Cancer Research : Interaction studies indicate that this compound may bind to specific proteins involved in cancer pathways, suggesting its role as a candidate for anticancer drug development.
Industrial Applications
In addition to its biological significance, this compound has applications in industrial settings:
- Chemical Manufacturing : It serves as a building block for synthesizing specialty chemicals and polymers due to its reactivity and structural characteristics.
- Agrochemicals : The compound's biological activity positions it as a potential active ingredient in pesticides or herbicides, contributing to agricultural productivity.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its bulky cyclohexyl substituent, which enhances its lipophilicity compared to other nitrophenols. This property may result in improved membrane permeability, making it more effective in certain biological applications compared to smaller analogs like 2-nitrophenol.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Nitrophenol | Simple nitrophenol | Widely used as a precursor for dyes; less bulky. |
| 4-Methyl-2-nitrophenol | Methyl-substituted | Exhibits similar biological activities; smaller hydrophobic group. |
| 4-Cyclopropyl-2-nitrophenol | Cyclopropyl-substituted | Offers distinct steric effects; potential for different reactivity patterns. |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of nitrophenols, including this compound, exhibited significant antimicrobial activity against several bacterial strains. This research supports the potential use of such compounds in developing new antibiotics .
- Interaction with Biological Systems : Investigations into the binding affinity of this compound with target proteins revealed insights into its mechanism of action, which could inform future drug design efforts aimed at cancer treatment.
- Synthesis and Characterization : A comprehensive study on the synthesis methods for nitrophenols highlighted the efficiency of nitration processes and characterized the resulting compounds' physical and chemical properties, establishing a foundation for further research into their applications .
Propiedades
Número CAS |
3279-10-5 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-cyclohexyl-2-nitrophenol |
InChI |
InChI=1S/C12H15NO3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
Clave InChI |
YUQPJMAOUVWWOM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













